Product packaging for 1-(chloromethyl)-2,7-dimethylnaphthalene(Cat. No.:CAS No. 246874-31-7)

1-(chloromethyl)-2,7-dimethylnaphthalene

Cat. No.: B6274136
CAS No.: 246874-31-7
M. Wt: 204.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Chloromethyl)-2,7-dimethylnaphthalene (CAS 246874-31-7) is an organic compound with the molecular formula C13H13Cl and a molecular weight of 204.70 . This polycyclic aromatic hydrocarbon features a naphthalene ring system substituted with both a chloromethyl group and two methyl groups, making it a valuable intermediate in synthetic organic chemistry. The presence of the reactive chloromethyl group allows for further functionalization, enabling researchers to create more complex molecular architectures for various applied studies. While specific biological data for this compound is limited, its structural similarity to other chloromethylnaphthalene derivatives suggests it is suited for use in materials science research and as a key building block in the synthesis of pharmaceuticals and agrochemicals . The compound should be handled by trained personnel in a controlled laboratory setting. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

246874-31-7

Molecular Formula

C13H13Cl

Molecular Weight

204.7

Purity

95

Origin of Product

United States

Reactivity and Transformative Potential of 1 Chloromethyl 2,7 Dimethylnaphthalene

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group in 1-(chloromethyl)-2,7-dimethylnaphthalene is the primary site of reactivity, readily undergoing nucleophilic substitution reactions. This reactivity stems from the stability of the resulting carbocation intermediate, which is benzylic and thus stabilized by the adjacent naphthalene (B1677914) ring system.

Synthesis of Hydroxymethyl, Cyanomethyl, and Formyl Derivatives

The susceptibility of the chloromethyl group to nucleophilic attack allows for the straightforward synthesis of various functionalized derivatives.

Hydroxymethyl Derivative: The synthesis of (2,7-dimethylnaphthalen-1-yl)methanol can be achieved through the hydrolysis of this compound. This reaction typically involves treating the chloromethyl compound with a weak nucleophile like water or a hydroxide (B78521) source in a suitable solvent. The reaction often proceeds via an SN1 mechanism due to the stability of the benzylic carbocation.

Cyanomethyl Derivative: The introduction of a cyano group to form 2-(2,7-dimethylnaphthalen-1-yl)acetonitrile is accomplished by reacting this compound with a cyanide salt, such as sodium or potassium cyanide. This reaction is a valuable C-C bond-forming reaction and typically follows an SN2 pathway, although SN1 contributions can occur. The resulting cyanomethyl derivative can be further hydrolyzed to a carboxylic acid or reduced to an amine, highlighting its synthetic utility.

Formyl Derivative: The formyl derivative, 2,7-dimethylnaphthalene-1-carbaldehyde, can be synthesized from this compound through various oxidative methods. One common approach is the Sommelet reaction, which involves the reaction of the chloromethylnaphthalene with hexamethylenetetramine, followed by hydrolysis. Alternatively, oxidation using reagents like dimethyl sulfoxide (B87167) (DMSO) under specific conditions can also yield the desired aldehyde. The commercially available 2,7-dihydroxynaphthalene-1-carbaldehyde serves as a precursor in some synthetic routes, indicating the importance of this structural motif. nih.govfrontierspecialtychemicals.com

Amination Reactions to Form (Dialkylamino)methyl Naphthalene Derivatives

The reaction of this compound with various amines leads to the formation of (dialkylamino)methyl naphthalene derivatives, which are of interest in medicinal chemistry and materials science. wiley.com These amination reactions can be achieved through direct nucleophilic substitution or, more sophisticatedly, through transition metal-catalyzed processes.

The formation of the C-N bond in the amination of benzylic halides like this compound can occur through several mechanistic pathways. researchgate.net In direct amination, the amine acts as a nucleophile, displacing the chloride in either an SN1 or SN2 fashion. However, for more complex aminations, particularly those involving less reactive amines or requiring specific regioselectivity, transition metal catalysis is often employed. nih.gov

Catalytic systems, often based on palladium or copper, facilitate the C-N bond formation. nih.govacs.org These reactions typically involve an oxidative addition of the chloromethylnaphthalene to the metal center, followed by coordination of the amine and subsequent reductive elimination to form the product and regenerate the catalyst. nih.gov The nature of the catalyst, ligands, and reaction conditions can significantly influence the reaction's efficiency and selectivity. wiley.com For instance, iron-catalyzed intermolecular amination of benzylic C(sp³)–H bonds has been shown to proceed via the formation of a benzylic radical intermediate. acs.org

In palladium-catalyzed reactions, the formation of π-benzyl palladium intermediates is a key mechanistic feature. acs.org When this compound reacts with a palladium(0) catalyst, oxidative addition can lead to an η¹-benzylpalladium(II) complex. This intermediate can then isomerize to a more stable η³-π-benzylpalladium(II) intermediate, where the palladium atom is coordinated to the benzylic carbon and the adjacent aromatic ring.

The formation of these π-benzyl intermediates can control the regioselectivity of subsequent reactions. acs.org The nucleophilic attack can occur at different positions of the π-allyl system, and the choice of ligands on the palladium center can influence where the nucleophile adds. chemicalbook.com This provides a powerful tool for directing the outcome of the reaction, allowing for transformations that might not be possible through traditional nucleophilic substitution pathways.

A notable example of the transformative potential of this compound is seen in palladium-catalyzed remote C-H dimethylamination reactions. rsc.org In these reactions, instead of the expected substitution at the chloromethyl group, the amination occurs at a remote position on the naphthalene ring. Specifically, the dimethylamination can take place exclusively at the 4-position of 1-chloromethylnaphthalenes, leaving the chloromethyl group intact. rsc.org

This remarkable regioselectivity is achieved by using N,N-dimethylformamide (DMF) as the source of the dimethylamino group in the presence of a palladium catalyst. rsc.org The mechanism is thought to involve a directed C-H activation process, where the chloromethyl group or another directing group guides the catalyst to a specific C-H bond on the naphthalene ring. This type of transformation highlights the sophisticated control that can be achieved in modern organic synthesis, allowing for the functionalization of otherwise unreactive C-H bonds.

Reaction with Arylacetonitriles via Palladium Catalysis

A noteworthy transformation of 1-(chloromethyl)naphthalene (B51744) derivatives, including this compound, is their palladium-catalyzed reaction with arylacetonitriles. nih.govacs.org This reaction uniquely proceeds as a nucleophilic aromatic substitution on the naphthalene ring rather than a typical substitution at the benzylic position. nih.govsci-hub.se The result is the formation of either para- or ortho-acylated naphthalenes in good to high yields. nih.govacs.org These products can be subsequently converted to valuable diaryl ketones through aerobic oxidation. sci-hub.se

A key feature of this palladium-catalyzed reaction is the ability to control the regioselectivity of the acylation by selecting the appropriate phosphine (B1218219) ligand. nih.govacs.org The steric properties of the ligand dictate whether the arylacetonitrile attacks the para- or ortho-position of the naphthalene ring. nih.gov

Para-selectivity: The use of a sterically bulky ligand, such as tert-butyl(diphenyl)phosphine (tBuPPh₂), directs the acylation to the para-position of the naphthalene ring. nih.govsci-hub.se Yields for para-acylation are generally high and the reactions are cleaner. thieme-connect.com

Ortho-selectivity: Conversely, a sterically less bulky ligand, like dimethyl(phenyl)phosphine (Me₂PPh), favors the formation of the ortho-acylated product. nih.govsci-hub.se While effective, reactions targeting ortho-acylation sometimes yield minor amounts of the para-acylated product as a byproduct. thieme-connect.com

This ligand-dependent control offers a versatile method for synthesizing specific isomers of acylated naphthalenes, which are precursors to a wide range of diaryl ketones. nih.gov

Table 1: Ligand-Controlled Regioselective Acylation of 1-(Chloromethyl)naphthalenes

Desired ProductControlling LigandGeneral YieldSelectivity
para-Acylated NaphthalenetBuPPh₂ (sterically bulky)Up to 86%High
ortho-Acylated NaphthaleneMe₂PPh (sterically less bulky)Up to 70%5:1 to 30:1 (ortho:para)

Data sourced from multiple examples in the provided literature. thieme-connect.com

The mechanism of this unusual aromatic substitution involves the formation of benzylpalladium intermediates. nih.govacs.org Unlike typical nucleophilic substitutions that occur at the benzylic carbon, the palladium catalyst facilitates a different reaction pathway. sci-hub.se The reaction is believed to proceed through either an η³-benzylpalladium intermediate or an η¹-benzylpalladium intermediate. nih.govacs.org

The formation of an η³-benzylpalladium complex involves the coordination of the palladium atom to the benzylic carbon and two adjacent aromatic carbons of the naphthalene ring, disrupting the aromaticity. researchgate.net This dearomatization makes the naphthalene ring susceptible to nucleophilic attack. researchgate.net The regioselectivity of the subsequent attack by the arylacetonitrile enolate is then controlled by the steric bulk of the phosphine ligand attached to the palladium center. nih.govsci-hub.se

A bulky ligand like tBuPPh₂ favors the formation of an η³-benzylpalladium intermediate, which directs the nucleophilic attack to the remote para-position. nih.govsci-hub.se

A less bulky ligand such as Me₂PPh is thought to favor a pathway involving an η¹-benzylpalladium intermediate, leading to attack at the adjacent ortho-position. nih.govsci-hub.se

This mechanistic dichotomy, where the coordination mode of the benzylpalladium intermediate is influenced by the ligand, is crucial for controlling the reaction's outcome and provides a powerful strategy for aromatic functionalization. nih.govresearchgate.net

Formation of Polycyclic and Supramolecular Structures

The structural framework of this compound makes it a valuable precursor for the synthesis of more complex molecular systems.

The reactivity of the chloromethyl group, especially when catalyzed by transition metals like palladium, enables intramolecular reactions. Palladium catalysis can induce nucleophilic dearomatization of chloromethyl naphthalene derivatives, a strategy that can be harnessed for cyclization. researchgate.net By incorporating a suitable nucleophile within the same molecule or in a separate reactant, intramolecular C-C bond formation can lead to the construction of new rings fused to the naphthalene core, thereby generating complex bicyclic and polycyclic systems.

While research specifically detailing this compound in supramolecular chemistry is limited, its structural analogue, 2,7-bis(bromomethyl)naphthalene, is recognized as an important convergent spacer and building block. orgsyn.org This analogue has been used to construct self-assembling supramolecular cyclophanes. orgsyn.org

By extrapolation, this compound possesses significant potential for similar applications. The single reactive chloromethyl group allows it to act as a terminal unit or a "cap" in the construction of larger supramolecular assemblies. The rigid, planar naphthalene backbone provides a well-defined geometry, while the dimethyl substituents can be used to fine-tune solubility and steric interactions within the final assembly. Its ability to connect to other molecular components via the reactive chloromethyl site makes it a candidate for designing complex host-guest systems, molecular clips, and other intricate supramolecular architectures.

Cross-Coupling and Other Metal-Catalyzed Transformations

The chloromethyl group on the naphthalene scaffold is a versatile handle for various metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. rsc.orgbeilstein-journals.org Palladium catalysts are particularly effective in activating such benzylic halides for C-C and C-heteroatom bond formation. mit.eduresearchgate.net

One prominent example is the palladium-catalyzed remote sp²-sp³ coupling reaction between chloromethylarenes and allyltrimethoxysilane. nih.gov This reaction regioselectively forms a new C(sp²)-C(sp³) bond at the para-position of the naphthalene ring, producing allyl arenes under mild conditions. nih.gov

Furthermore, the principles of well-established cross-coupling reactions like the Suzuki, Negishi, and Buchwald-Hartwig aminations can be applied to this compound. rsc.orgresearchgate.netuwindsor.ca These reactions would typically involve the oxidative addition of the C-Cl bond to a low-valent palladium complex, followed by transmetalation with an organometallic reagent (in Suzuki and Negishi coupling) or reaction with an amine (in Buchwald-Hartwig coupling), and concluding with reductive elimination to yield the coupled product and regenerate the palladium catalyst. The diverse range of available organoboron, organozinc, and amine coupling partners makes these transformations highly valuable for synthesizing a wide array of functionalized 2,7-dimethylnaphthalene (B47183) derivatives.

Exploration of Suzuki, Stille, Kumada, and Hiyama Coupling Reactivity

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Generally, compounds similar to this compound, such as other organic halides, are reactive partners in these transformations.

Suzuki Coupling: This reaction typically pairs an organoboron compound with an organic halide in the presence of a palladium catalyst. organic-chemistry.org The versatility and stability of the reagents make it a widely used method. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org

Kumada Coupling: As one of the earliest transition-metal-catalyzed cross-coupling methods, the Kumada coupling utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst. wikipedia.org It is effective for creating carbon-carbon bonds with various organic groups. wikipedia.org

Hiyama Coupling: This palladium-catalyzed reaction couples organosilanes with organic halides. wikipedia.org An activating agent, such as a fluoride (B91410) ion, is typically required to facilitate the reaction. wikipedia.orgorganic-chemistry.org

Despite the well-established nature of these reactions, specific studies detailing the use of this compound as a substrate in Suzuki, Stille, Kumada, or Hiyama couplings could not be identified in the surveyed literature. The reactivity of the benzylic chloride in this specific structural context remains to be experimentally documented.

Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group into an organic molecule. While palladium-catalyzed carbonylation is a common strategy, there is no specific information available on the carbonylation of this compound.

Radical Reactions

The chloromethyl group could potentially participate in radical reactions. The stability of the resulting benzylic radical would be a driving factor. The enthalpy of formation for the chloromethyl radical (CH₂Cl) is known, and it is understood that C-H bond cleavage can occur under free-radical-initiated conditions. rsc.org However, literature detailing specific radical-initiated reactions involving this compound is not available.

Derivatization Strategies for Advanced Organic Synthesis

The functional groups present in this compound suggest it could be a versatile intermediate for creating more complex molecules.

Conversion to Grignard Reagents and Organometallic Species

The conversion of organic halides to Grignard reagents (organomagnesium halides) is a fundamental transformation in organic synthesis. orgsyn.org These reagents are highly useful nucleophiles for forming new carbon-carbon bonds. researchgate.net While the formation of a Grignard reagent from this compound is chemically plausible, specific documented procedures for this conversion are not found in the existing literature. The general procedure involves reacting the organic halide with magnesium metal in an ether solvent. orgsyn.org

Synthesis of Diverse Functionalized Naphthalene Derivatives

The synthesis of functionalized naphthalene derivatives is an active area of research due to their wide range of applications. nih.gov For instance, the related compound 1-chloromethylnaphthalene serves as an important intermediate for synthesizing derivatives like 1-naphthylacetic acid and 1-naphthylacetonitrile. google.com It can be reacted with various nucleophiles to create a library of derivative compounds. Similarly, 2,7-dimethylnaphthalene can be brominated to form 2,7-bis(bromomethyl)naphthalene, another precursor for more complex structures. orgsyn.org While these examples with related structures are plentiful, direct studies on the derivatization of this compound are absent from the reviewed sources.

Advanced Applications in Materials Science and Fundamental Chemical Research

Role in Novel Materials Development

The functional groups of 1-(chloromethyl)-2,7-dimethylnaphthalene make it a versatile building block for creating complex macromolecular structures and functional materials. The reactive chloromethyl moiety provides a convenient handle for chemical modification and polymerization, while the dimethylnaphthalene core imparts specific structural and photophysical properties.

Precursors for Polymeric Materials

The chloromethyl group is a highly effective initiator for certain types of polymerization. Specifically, naphthalene (B1677914) derivatives bearing a chloromethyl group have been successfully employed as initiators in Atom Transfer Radical Polymerization (ATRP). chemicalbook.com This controlled polymerization technique allows for the synthesis of well-defined polymers with specific molecular weights and narrow polydispersity.

In the case of 1-(chloromethyl)naphthalene (B51744), it has been shown to be an efficient initiator for the polymerization of styrene, leading to polystyrene chains with a naphthalene fragment at one end. chemicalbook.com By analogy, this compound can be expected to initiate polymerization in a similar fashion, yielding polymers that incorporate the 2,7-dimethylnaphthalene (B47183) moiety. This incorporation can influence the resulting polymer's thermal stability, solubility, and photophysical characteristics. Furthermore, polynaphthalenes, synthesized through methods like nickel-catalyzed polycondensation of dibromonaphthalene derivatives, are recognized as conducting polymers, highlighting the potential for naphthalene-based monomers in creating electronically active materials. researchgate.net

Integration into Materials with Photoelectric Properties (e.g., OLED, Solar Cells - by analogy to similar naphthalene derivatives)

Naphthalene and its derivatives are well-known for their unique photophysical properties, including strong fluorescence, high quantum yields, and excellent photostability, making them prime candidates for use in organic electronic devices. nih.gov While direct studies on the photoelectric properties of this compound are not extensively documented, the behavior of analogous compounds provides strong evidence of its potential. The naphthalene core acts as a rigid, planar chromophore with a large π-electron conjugated system. nih.gov

Introducing a naphthalene moiety into a conjugated system can enhance photostability, a desirable trait for materials used in Organic Light-Emitting Diodes (OLEDs) and organic solar cells. nih.gov Research on various naphthalene derivatives has demonstrated their utility. For instance, naphthalene diimides (NDIs) are noted for their n-type semiconducting properties, while other derivatives are explored for their hole transport capabilities. rsc.orgbohrium.com The specific substitution pattern on the naphthalene ring, as with the methyl groups in this compound, can tune the electronic energy levels (HOMO/LUMO) and, consequently, the optical and electronic properties of the material. bohrium.comrsc.org

Table 1: Photophysical and Electronic Properties of Selected Naphthalene Derivatives

Derivative ClassPropertyRelevance to Photoelectric DevicesSource(s)
Naphthalene Diimides (NDIs)n-type semiconductivity, strong π-π interactionsElectron transport layers in OLEDs and organic solar cells rsc.org
Dihydroxyl Naphthalenesp-type semiconductivity, hole transportHole transport layers in electronic devices bohrium.com
Naphthalene-1,5-diamine DerivativesGood thermal and chemical stability, tunable HOMO/LUMO levelsEfficient photon absorption in photovoltaic devices rsc.org
Naphthalene Bridged DisilanesSolvent-dependent fluorescence, formation of excited state dimersPotential for sensing and light-emitting applications nih.gov

Building Blocks for Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the design and synthesis of large, complex structures held together by non-covalent interactions. Naphthalene derivatives are highly valued as building blocks in this field due to their rigid structure and propensity for π–π stacking interactions. thieme-connect.com

A close analogue, 2,7-bis(bromomethyl)naphthalene, is explicitly cited as an important convergent spacer and building block in supramolecular chemistry. orgsyn.org It is used to construct self-assembled supramolecular cyclophanes, which can encapsulate other molecules. orgsyn.org Given that the chloromethyl group on this compound is also a reactive handle, this compound can be used to synthesize similar large-scale architectures. By reacting the chloromethyl group with suitable linking molecules, it is possible to create elaborate frameworks, cages, and polymers where the 2,7-dimethylnaphthalene unit dictates the geometry and properties of the final assembly. These assemblies are relevant for creating novel sensors, molecular machines, and materials for gas storage or catalysis.

Contributions to Understanding Reaction Mechanisms and Chemical Principles

Beyond its applications in materials science, this compound and related compounds are instrumental in fundamental chemical research, helping to elucidate complex reaction mechanisms and principles of aromaticity and reactivity.

Studies on Dearomatization and Rearomatization Processes

Dearomatization reactions are fundamental transformations that convert flat, aromatic compounds into three-dimensional, polyfunctionalized structures containing sp³-hybridized carbon atoms. nih.govwikipedia.org This process is of great synthetic value as it provides access to complex molecular scaffolds found in many biologically active compounds. nih.gov

Naphthalene derivatives are often used as model substrates in the development of new dearomatization methods. nih.govnih.gov For example, palladium-catalyzed intramolecular dearomatization reactions have been successfully applied to naphthalene derivatives to create complex benzocarbazole structures. nih.gov Electrochemical methods have also been developed for the dearomatization of 2-naphthols. rsc.org Studying the dearomatization of substituted naphthalenes like this compound provides insight into how different functional groups influence the reaction's feasibility, regioselectivity, and stereocontrol. The subsequent rearomatization is also a key process, often driving certain reaction pathways to achieve a stable aromatic product.

Investigation of Aromaticity and Reactivity in Substituted Naphthalenes

Naphthalene is a classic model system for studying the principles of aromaticity and electrophilic aromatic substitution. Compared to benzene (B151609), naphthalene is more reactive, a fact attributed to a lower net loss in stabilization energy during the initial step of a substitution reaction. msu.edulibretexts.org The π-electrons in naphthalene are not as evenly delocalized as in benzene, leading to some bonds having more double-bond character than others and making the molecule more nucleophilic. msu.edustackexchange.com

Electrophilic substitution on naphthalene typically occurs at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. libretexts.org The presence of substituents on the naphthalene ring, such as the two methyl groups and the chloromethyl group in this compound, significantly influences this reactivity. Methyl groups are electron-donating and activate the ring towards electrophilic attack, while the chloromethyl group can act as a reactive site for nucleophilic substitution. nih.gov Furthermore, advanced studies on related compounds, such as the palladium-catalyzed reaction of 1-(chloromethyl)naphthalenes, reveal that reaction outcomes (e.g., ortho- versus para-acylation) can be controlled by the choice of ligand, providing deep mechanistic insights into the reactivity of these complex substituted aromatic systems. chemicalbook.com

Exploration of Steric and Electronic Effects of Methyl and Chloromethyl Groups

The chemical reactivity and physical properties of this compound are intricately governed by the steric and electronic effects of its constituent methyl and chloromethyl groups attached to the naphthalene core. The specific placement of these groups at the 1, 2, and 7 positions dictates the electron distribution within the aromatic system and the steric environment around the reactive chloromethyl group.

Electronic Effects

The electronic landscape of the naphthalene ring is modulated by the inductive and resonance effects of its substituents. Methyl groups are known to be weakly electron-donating through an inductive effect (+I) and hyperconjugation. In this compound, the methyl groups at positions 2 and 7 increase the electron density of the naphthalene rings. This enhanced electron density can influence the reactivity of the aromatic system in electrophilic substitution reactions.

Conversely, the chloromethyl group (-CH₂Cl) is primarily an electron-withdrawing group due to the inductive effect (-I) of the electronegative chlorine atom. This effect is most pronounced at the benzylic carbon, making it electrophilic and susceptible to nucleophilic attack. The position of the chloromethyl group at C1 means it can influence the electron density of the entire naphthalene system, though its effect is most strongly felt in the ring to which it is attached.

The reactivity of the benzylic position in compounds like benzyl (B1604629) halides is notably enhanced due to the stabilization of intermediates, such as carbocations or radicals, by the adjacent aromatic ring. libretexts.org In the case of this compound, the naphthalene ring provides this stabilization. The electron-donating methyl groups at positions 2 and 7 can further stabilize a developing positive charge at the benzylic position during Sₙ1-type reactions, potentially increasing the rate of solvolysis compared to unsubstituted 1-chloromethylnaphthalene. nih.gov

The introduction of substituents also impacts the spectroscopic properties of the naphthalene core. Generally, alkyl and other functional groups can cause shifts in the absorption and fluorescence spectra. mdpi.comresearchgate.net For instance, the introduction of silyl (B83357) groups at the 1- and 1,4-positions of naphthalene leads to a bathochromic (red) shift in the absorption maxima. mdpi.com Similarly, methyl substitutions can alter fluorescence quantum yields and decay times. spcmc.ac.in While specific data for this compound is not available, it is expected that the combination of methyl and chloromethyl groups would lead to unique spectroscopic signatures compared to unsubstituted naphthalene.

Table 1: Comparison of Electronic Properties of Related Naphthalene Derivatives Note: This table presents generalized electronic effects and data from related compounds to infer the properties of this compound.

CompoundSubstituent(s)Position(s)Expected Electronic Effect on Naphthalene Ring
Naphthalene--Reference compound
1-Methylnaphthalene (B46632)-CH₃1Weakly electron-donating (+I, hyperconjugation)
2,7-Dimethylnaphthalene-CH₃2, 7Moderately electron-donating (+I, hyperconjugation)
1-Chloromethylnaphthalene-CH₂Cl1Weakly electron-withdrawing (-I) from the ring
This compound-CH₂Cl, -CH₃1, 2, 7Combined effect: electron-donating methyl groups and electron-withdrawing chloromethyl group

Steric Effects

Steric hindrance plays a crucial role in the chemistry of substituted naphthalenes, particularly with substituents at the C1 position. The methyl group at C2 exerts a significant steric influence on the chloromethyl group at the adjacent C1 position. This steric crowding can affect the conformation of the chloromethyl group and hinder the approach of nucleophiles to the benzylic carbon. This may lead to a decrease in the rate of Sₙ2 reactions compared to the less hindered 1-chloromethylnaphthalene.

Furthermore, steric interactions between adjacent substituents can cause distortions in the planarity of the naphthalene ring itself. Studies on 1,8-disubstituted naphthalenes have shown that bulky substituents in the peri positions lead to significant out-of-plane distortions. nih.gov While the 2-methyl group is not in a peri position relative to the 1-chloromethyl group, the close proximity will still result in localized steric strain. This strain can influence the bond angles and lengths in the vicinity of these substituents.

The steric environment also dictates the regioselectivity of certain reactions. For example, in palladium-catalyzed reactions of 1-(chloromethyl)naphthalenes, the steric bulk of the phosphine (B1218219) ligand can control whether acylation occurs at the para or ortho position of the naphthalene ring system. chemicalbook.com The presence of the 2-methyl group in this compound would be expected to influence the outcome of such regioselective transformations.

Table 2: Physical and Spectroscopic Data of Related Naphthalene Compounds Note: This table includes data for related compounds to provide context for the expected properties of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
NaphthaleneC₁₀H₈128.1780.26218
1-ChloromethylnaphthaleneC₁₁H₉Cl176.6429-31 chemicalbook.com148-153 (14 mmHg) orgsyn.org
1-MethylnaphthaleneC₁₁H₁₀142.20-30.5244.6
2,7-DimethylnaphthaleneC₁₂H₁₂156.2296-97 google.com262 google.com
1-Chloromethyl-2-methylnaphthaleneC₁₂H₁₁Cl190.6759-62 aanda.orgNot available

Future Research Directions and Unexplored Potential

Development of Greener Synthetic Routes

The synthesis of 1-(chloromethyl)-2,7-dimethylnaphthalene has been achieved with high efficiency. A reported method for the chloromethylation of 2,7-dimethylnaphthalene (B47183) at the α-position (the 1-position) demonstrated an excellent yield of 98%. msstate.edu Traditional methods for the synthesis of the related compound, 1-chloromethylnaphthalene, often involve reagents like paraformaldehyde and hydrochloric acid, sometimes with the addition of catalysts such as o-phosphoric acid or a mixture of ferric chloride and copper chloride with a phase transfer catalyst. google.com

Future research should prioritize the development of more environmentally benign synthetic methodologies. This could involve exploring solid acid catalysts to replace corrosive liquid acids, investigating solvent-free reaction conditions, and developing processes that minimize waste and energy consumption. The use of microreactor technology could also offer enhanced control over reaction parameters, leading to higher yields and purity under greener conditions.

Table 1: Comparison of Synthetic Routes for Chloromethylnaphthalenes

MethodStarting MaterialReagentsCatalystYieldReference
Chloromethylation2,7-dimethylnaphthaleneNot specifiedNot specified98% msstate.edu
ChloromethylationNaphthalene (B1677914)Paraformaldehyde, Conc. HClo-Phosphoric acidNot specified
ChloromethylationNaphthaleneParaformaldehyde, 42.5% HClFeCl₃, CuCl₂, Benzyltriethylammonium chlorideNot specified google.com

Expansion of Derivatization Chemistry

The chloromethyl group in this compound is a versatile functional handle for a wide range of chemical transformations. Building upon research into derivatives of the analogous 1-chloromethylnaphthalene, a significant area for future work lies in the synthesis and evaluation of novel derivatives of the title compound.

For instance, the reaction of 1-chloromethylnaphthalene with various anilines and other nitrogen-containing heterocycles has yielded compounds with potential antifungal activity. A similar strategy could be employed with this compound to create a library of new compounds. The introduction of the two methyl groups on the naphthalene core may influence the biological activity and physical properties of these derivatives.

Future derivatization studies could include:

Nucleophilic substitution reactions: Exploring a wide array of nucleophiles, such as alcohols, thiols, and amines, to generate ethers, thioethers, and secondary or tertiary amines.

Formation of esters and amides: Conversion of the chloromethyl group to a hydroxymethyl or aminomethyl group, followed by esterification or amidation.

Organometallic derivatization: Preparation of Grignard or organolithium reagents to facilitate carbon-carbon bond formation.

Table 2: Potential Derivatives of this compound

Derivative ClassGeneral StructurePotential Application Area
EthersAr-CH₂-ORPharmaceuticals, Materials Science
ThioethersAr-CH₂-SRPharmaceuticals, Ligand Synthesis
AminesAr-CH₂-NR¹R²Pharmaceuticals, Agrochemicals
EstersAr-CH₂-O(CO)RFine Chemicals, Fragrances
NitrilesAr-CH₂-CNChemical Intermediates

Ar represents the 2,7-dimethylnaphthalen-1-yl moiety.

Exploration of New Catalytic Transformations

The presence of the chloromethyl group and the aromatic naphthalene core in this compound opens avenues for novel catalytic transformations. Palladium-catalyzed cross-coupling reactions, for example, have been successfully applied to 1-(chloromethyl)naphthalenes for the regioselective synthesis of acylated naphthalenes. chemicalbook.com The regioselectivity was controlled by the choice of phosphine (B1218219) ligand, highlighting the potential for fine-tuning reaction outcomes. chemicalbook.com

Future research should investigate the application of modern catalytic methods to this compound. This could include:

Cross-coupling reactions: Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to form new C-C, C-O, and C-N bonds.

C-H activation: Direct functionalization of the naphthalene ring, potentially guided by the existing substituents.

Asymmetric catalysis: Enantioselective transformations of derivatives of this compound.

Advanced Computational Studies on Reaction Pathways and Excited States

To complement experimental work, advanced computational studies can provide profound insights into the reactivity and properties of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction pathways, predict the stability of intermediates and transition states, and elucidate reaction mechanisms.

Specific areas for computational investigation include:

Modeling synthetic reactions: Understanding the mechanism of chloromethylation and predicting optimal conditions for greener syntheses.

Conformational analysis of derivatives: Predicting the three-dimensional structures of new derivatives and their potential interactions with biological targets.

Excited state calculations: Investigating the photophysical properties of this compound and its derivatives, which could be relevant for applications in materials science and photochemistry.

Applications in Emerging Areas of Chemical Science and Technology

The unique structure of this compound suggests its potential utility in several emerging fields. The naphthalene core is a well-known fluorophore, and its derivatives are often used as fluorescent probes and labels. The reactivity of the chloromethyl group allows for the covalent attachment of this fluorophore to other molecules.

Potential future applications include:

Materials Science: As a monomer or building block for the synthesis of novel polymers with specific optical or electronic properties. For example, 1-(chloromethyl)naphthalene (B51744) has been used as an initiator in atom transfer radical polymerization (ATRP) to produce polystyrene with a naphthalene end-label. chemicalbook.com

Supramolecular Chemistry: As a component in the design of host-guest systems, molecular sensors, and self-assembling materials.

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents, leveraging the findings from related antifungal 1-chloromethylnaphthalene derivatives.

Q & A

Q. What are the established synthetic routes for 1-(chloromethyl)-2,7-dimethylnaphthalene, and what critical reaction conditions must be controlled?

  • Methodological Answer : The compound is typically synthesized via chloromethylation of 2,7-dimethylnaphthalene using reagents like chloromethyl ethers or formaldehyde/HCl under acidic conditions. Critical parameters include temperature control (reflux conditions, ~80–100°C), solvent selection (e.g., dichloroethane), and catalyst choice (ZnCl₂ or AlCl₃). Side reactions, such as over-chlorination or dimerization, are minimized by maintaining stoichiometric precision and inert atmospheres . Safety protocols are essential due to the lachrymatory and vesicant nature of intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substitution patterns (e.g., methyl and chloromethyl groups). Aromatic protons appear as distinct multiplet signals in the δ 7.0–8.5 ppm range.
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (MW: 218.7 g/mol) via parent ion detection (e.g., [M]⁺ at m/z 218) and fragmentation patterns .
  • X-ray Crystallography : Resolves regiochemistry and steric effects in derivatives (e.g., similar naphthalene structures in ).

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways by evaluating transition states, charge distribution, and steric hindrance. Exact-exchange terms improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error ). Local kinetic-energy density functionals (e.g., Colle-Salvetti) assess correlation effects in chloromethyl group reactivity .

Q. What experimental designs are recommended for assessing the compound’s toxicological profile in mammalian models?

  • Methodological Answer :
  • Inclusion Criteria : Follow ATSDR guidelines (Table B-1, ), focusing on inhalation/oral exposure routes and systemic effects (hepatic, renal, respiratory).
  • Risk of Bias Mitigation : Use randomized dose allocation and blinded outcome assessments (Table C-7, ).
  • Biomonitoring : Measure urinary metabolites (e.g., naphthyl conjugates) and oxidative stress biomarkers .

Q. How can conflicting data on environmental persistence be resolved?

  • Methodological Answer :
  • Environmental Monitoring : Compare degradation rates in air (photolysis), water (hydrolysis), and soil (microbial activity) using GC-MS .
  • Literature Harmonization : Apply systematic review frameworks (e.g., ATSDR’s multi-database search strategy in ) to reconcile discrepancies. Prioritize peer-reviewed studies with robust QA/QC protocols .

Q. What challenges arise in optimizing regioselective functionalization of the chloromethyl group?

  • Methodological Answer : Steric hindrance from 2,7-dimethyl groups limits nucleophilic attack at the 1-position. Strategies include:
  • Protecting Groups : Temporarily block methyl groups during synthesis .
  • Catalytic Systems : Use Pd-mediated cross-coupling for selective C–Cl bond activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.